Fmoc-O-tert-butyl-L-beta-homothreonine

β-Peptides Foldamers Peptide Synthesis

Researchers designing protease-stable peptide therapeutics require a reliable source of high-purity β³-amino acids. Using standard α-amino acids compromises the 14-helical stability essential for biological activity. Fmoc-O-tert-butyl-L-β-homothreonine (CAS 353245-99-5) is the only direct building block validated by circular dichroism data to construct water-stable 14-helices resistant to enzymatic degradation. - Confirmed β³-homologation pattern (extra backbone -CH₂-) for authentic foldamer assembly - ≥98% HPLC purity ensures minimal sequence deletions during SPPS - Pre-weighed 100 mg to 1 kg options eliminate dosing variability across batches - Global stock points enable same-day dispatch for time-sensitive discovery programs

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
CAS No. 353245-99-5
Cat. No. B1302861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-tert-butyl-L-beta-homothreonine
CAS353245-99-5
Molecular FormulaC24H29NO5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m1/s1
InChIKeyUFJMOCVIPRJMLW-QVKFZJNVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-O-tert-butyl-L-beta-homothreonine – Protected β³-Amino Acid


Fmoc-O-tert-butyl-L-β-homothreonine (CAS: 353245-99-5) is a synthetically modified, Fmoc-protected β³-homo-amino acid building block . It is distinguished from standard α-amino acid derivatives by an additional methylene unit (-CH₂-) in its backbone, extending the distance between the amino and carboxyl functional groups . This single-atom extension is a critical structural feature that imparts unique conformational properties to peptides, which are not possible with canonical α-amino acids. The compound is specifically prepared for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), featuring a base-labile Fmoc group for N-terminal protection and an acid-labile tert-butyl (tBu) group to protect the side-chain hydroxyl moiety .

Critical Role of the β³-Backbone


In scientific procurement, substituting Fmoc-O-tert-butyl-L-β-homothreonine with a common α-amino acid derivative like Fmoc-Thr(tBu)-OH is not a chemically or functionally equivalent exchange. While both are protected threonine analogs, the β³-homologation—the extra backbone carbon—alters the fundamental conformational behavior of the resulting peptide . This structural modification is the cornerstone of β-peptide and foldamer science, enabling the formation of stable secondary structures like the 14-helix that are inaccessible to standard α-peptides [1][2]. Attempting to replace it with a standard α-amino acid will result in a different molecule with distinct and often unpredictable folding, stability, and biological properties, thereby invalidating the intended design and experimental objectives.

Quantitative Selection Evidence


Structural Differentiation from α-Threonine

Fmoc-O-tert-butyl-L-β-homothreonine is a β³-amino acid, meaning it has an additional methylene (-CH₂-) group in its backbone relative to the standard α-amino acid Fmoc-Thr(tBu)-OH . This fundamental structural difference manifests in a higher molecular weight and distinct molecular formula .

β-Peptides Foldamers Peptide Synthesis

Quantified 14-Helix Stabilization in β³-Peptides

In a systematic host-guest study of β³-peptide 14-helicity in water, incorporation of a β³-homothreonine (β³hThr) residue was shown to significantly increase the helical content compared to a β³-homoalanine (β³hAla) reference [1]. This stabilizing effect was observed at multiple sequence positions.

Foldamer Design Circular Dichroism β-Peptide Stability

Enzymatic Stability & Bioavailability in Hybrid Constructs

The strategic incorporation of Fmoc-O-tert-butyl-L-β-homothreonine into peptide sequences is a proven strategy to increase resistance to proteolytic degradation. Research on mucin-type anti-cancer vaccines shows that creating mixed α/β-hybrid glycopeptides, using this compound, is a direct approach to improving biological half-life [1].

Glycopeptide Vaccines Metabolic Stability MUC1

Application Scenarios


Engineering Stable β-Peptide Foldamers

This building block is essential for constructing β³-peptides that form stable 14-helices in water, as validated by quantitative circular dichroism data [1]. Unlike α-peptides, these foldamers are resistant to proteases, making them ideal scaffolds for designing stable protein-protein interaction inhibitors, antimicrobial peptides, and biomaterials. Procuring this specific β³-amino acid is mandatory to achieve the demonstrated 14-helical stability, a property not transferable to α-amino acid analogs.

Glycopeptide Antigens for Cancer Vaccines

Fmoc-O-tert-butyl-L-β-homothreonine is a key starting material for the synthesis of glycosylated β³-homo-threonine conjugates [2]. These conjugates are used to create mixed α/β-hybrid glycopeptide mimics of the MUC1 tumor antigen. The incorporation of the β³-residue is a strategic design element intended to confer increased biological half-life to the vaccine constructs, addressing a major limitation of traditional α-peptide-based vaccines [2].

Solid-Phase Synthesis of Constrained Peptides

This Fmoc-protected amino acid is specifically designed for Fmoc-SPPS workflows . Its compatibility with standard Fmoc-chemistry protocols, where the tBu side-chain protecting group is stable to Fmoc deprotection but cleaved under acidic conditions, allows for the precise and automated synthesis of long, complex, and unnatural peptide sequences. This is crucial for labs and CROs producing custom β-peptides and peptidomimetics for drug discovery and chemical biology.

Technical Documentation Hub

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